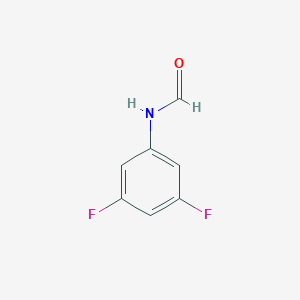

N-(3,5-difluorophenyl)formamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymorphism in Fluorinated Formamides

One study focuses on the polymorphism of N-(2,6-difluorophenyl)formamide, which, while not the exact compound , provides insights into the structural versatility of closely related fluorinated formamides. Two distinct polymorphic forms were observed, demonstrating different packing arrangements and hydrogen bonding patterns in their crystal structures. This research highlights the significance of fluorinated formamides in studying polymorphism, which is crucial for understanding the material properties and stability of pharmaceutical compounds (Omondi et al., 2009).

Catalysis and Synthesis

Several studies explore the use of formamides in catalysis and organic synthesis. For example, formamides serve as precursors in the N-formylation of amines, a key step in synthesizing a wide range of complex molecules. This process is facilitated by various catalysts under solvent-free conditions or by employing green chemistry principles, demonstrating the formamides' versatility in organic synthesis and their potential in environmentally friendly processes (Baghbanian & Farhang, 2013).

Material Science Applications

In material science, the structural, thermal, and mechanical properties of polymorphs of fluorinated amides have been quantitatively investigated. This research is pivotal for the development of new materials with tailored properties for specific applications. The study on N-(3,5-difluorophenyl)-2,4-difluorobenzamide, a compound with a structural similarity to N-(3,5-difluorophenyl)formamide, reveals the influence of short, linear C-H⋅⋅⋅F intermolecular interactions on the material's properties. Such insights are valuable for designing materials with desired mechanical stiffness and hardness (Mondal et al., 2017).

Prebiotic Chemistry

Another intriguing application area is prebiotic chemistry, where formamide, a compound related to formamides, plays a role in the synthesis and degradation of nucleobases and nucleic acids. This research sheds light on the potential pathways for the origin of life, demonstrating how simple organic molecules could contribute to the formation of essential biomolecules under prebiotic conditions (Saladino et al., 2004).

Propriétés

IUPAC Name |

N-(3,5-difluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDUAODJWDWHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294138 | |

| Record name | N-(3,5-difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198077-69-9 | |

| Record name | N-(3,5-difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

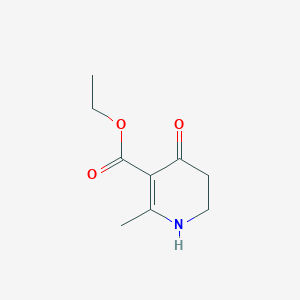

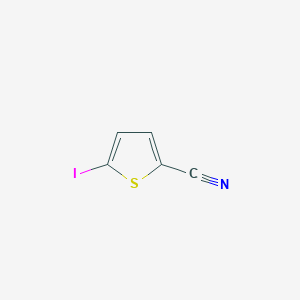

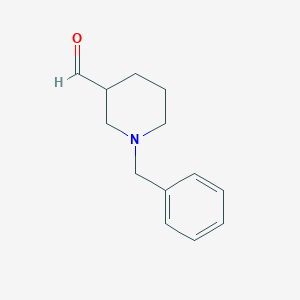

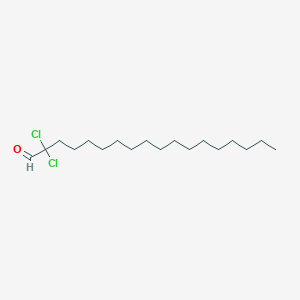

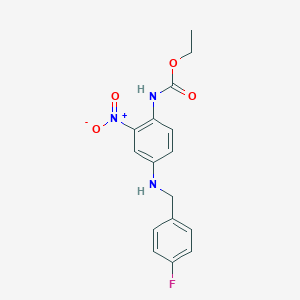

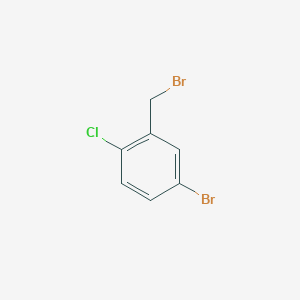

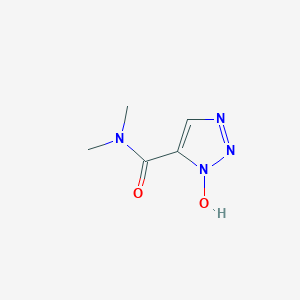

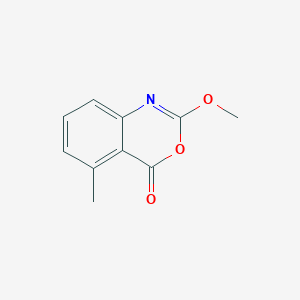

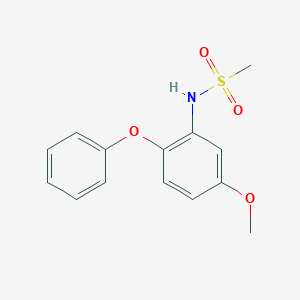

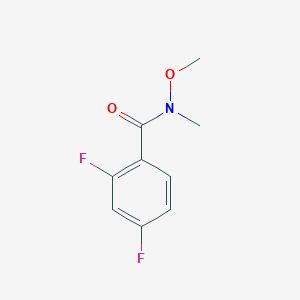

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)